molecular formula C5HBrCl2N4 B2430273 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1934543-12-0

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B2430273
CAS No.: 1934543-12-0
M. Wt: 267.9
InChI Key: IUVXUHIFNUFWDT-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the pyrazolo[4,3-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 3,5-dichloro-4-bromoaniline, with a pyrazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the kinase active site, contributing to its inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high potency makes it a valuable compound in cancer research .

Properties

IUPAC Name

3-bromo-5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl2N4/c6-3-1-2(11-12-3)4(7)10-5(8)9-1/h(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXUHIFNUFWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=NC(=N2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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